molecular formula C15H14BrNO B12920315 Benzoxazolium, 2-methyl-3-(phenylmethyl)-, bromide CAS No. 63815-92-9

Benzoxazolium, 2-methyl-3-(phenylmethyl)-, bromide

Cat. No.: B12920315
CAS No.: 63815-92-9
M. Wt: 304.18 g/mol
InChI Key: IKJTUTACXVLJOX-UHFFFAOYSA-M
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Description

Benzoxazolium, 2-methyl-3-(phenylmethyl)-, bromide is a chemical compound with the molecular formula C({15})H({14})BrNO It is a member of the benzoxazolium family, characterized by the presence of a benzoxazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoxazolium, 2-methyl-3-(phenylmethyl)-, bromide typically involves the following steps:

    Formation of Benzoxazole Ring: The initial step involves the synthesis of the benzoxazole ring. This can be achieved through the condensation of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Alkylation: The benzoxazole ring is then alkylated at the 2-position using methylating agents such as methyl iodide or methyl bromide.

    Benzylation: The next step involves the introduction of the phenylmethyl group at the 3-position. This is typically done using benzyl bromide in the presence of a base such as potassium carbonate.

    Quaternization: Finally, the compound is quaternized with bromine to form the desired this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Benzoxazolium, 2-methyl-3-(phenylmethyl)-, bromide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles (e.g., hydroxide, cyanide, amines); reactions often conducted in polar solvents like water or alcohols.

Major Products

    Oxidation: Products may include oxidized derivatives of the benzoxazole ring.

    Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.

    Substitution: Substituted benzoxazolium derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, Benzoxazolium, 2-methyl-3-(phenylmethyl)-, bromide is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in various catalytic processes.

Biology

In biological research, this compound is studied for its potential as a fluorescent probe. The benzoxazole ring system can exhibit fluorescence, making it useful in imaging and diagnostic applications.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in the development of new drugs, particularly those targeting specific molecular pathways.

Industry

Industrially, this compound is used in the manufacture of dyes and pigments. Its unique chemical structure allows it to impart specific colors and properties to materials.

Mechanism of Action

The mechanism by which Benzoxazolium, 2-methyl-3-(phenylmethyl)-, bromide exerts its effects involves interaction with molecular targets such as enzymes and receptors. The benzoxazole ring can interact with biological macromolecules, leading to changes in their activity. The phenylmethyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Benzoxazolium, 2-methyl-3-(phenylmethyl)-, chloride
  • Benzoxazolium, 2-methyl-3-(phenylmethyl)-, iodide
  • Benzoxazolium, 2-methyl-3-(phenylmethyl)-, fluoride

Uniqueness

Benzoxazolium, 2-methyl-3-(phenylmethyl)-, bromide is unique due to its specific bromide ion, which can influence its reactivity and interactions. Compared to its chloride, iodide, and fluoride counterparts, the bromide variant may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Biological Activity

Benzoxazolium, 2-methyl-3-(phenylmethyl)-, bromide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological significance of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Benzoxazolium compounds are characterized by their benzoxazole ring structure, which is known for its ability to interact with various biological targets. The specific compound features a methyl group and a phenylmethyl substituent that may influence its biological activity. The presence of the bromide ion can also enhance solubility and reactivity.

Antimicrobial Activity

Research indicates that benzoxazolium derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds possess antibacterial and antifungal activities. The minimal inhibitory concentration (MIC) values for various benzoxazolium derivatives have been reported as low as 50 μg/mL against certain pathogens, indicating potent efficacy in vitro .

Anticancer Potential

Benzoxazolium compounds have been evaluated for their anticancer potential. In vitro studies demonstrated that certain derivatives could inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The mechanism of action often involves the induction of apoptosis and cell cycle arrest, making these compounds promising candidates for further development as anticancer agents .

Neuroprotective Effects

Recent investigations have highlighted the potential neuroprotective effects of benzoxazolium derivatives. Compounds containing benzoxazole moieties have shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with Alzheimer's disease pathology. For example, some derivatives exhibited IC50 values ranging from 5.80 ± 2.18 to 40.80 ± 5.90 µM against AChE, which is comparable to standard drugs like Donepezil .

The biological activity of benzoxazolium compounds can be attributed to several mechanisms:

  • Enzyme Inhibition : Many benzoxazolium derivatives act as enzyme inhibitors, particularly against AChE and BuChE, which are crucial in the management of neurodegenerative diseases.
  • Interaction with DNA : Some studies suggest that these compounds can intercalate with DNA, leading to inhibition of replication and transcription processes in cancer cells .
  • Induction of Apoptosis : The ability to trigger apoptotic pathways in cancer cells has been a focal point in research, providing a mechanism for their anticancer effects.

Case Studies

Several case studies illustrate the biological activity of benzoxazolium derivatives:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various benzoxazolium compounds against Gram-positive and Gram-negative bacteria. Compounds were found to exhibit significant antibacterial activity with MIC values less than 100 μg/mL .
  • Neuroprotective Studies : In a study on neuroprotection, specific benzoxazolium derivatives were tested for their ability to inhibit AChE activity. Results indicated that some compounds had superior inhibition compared to standard AChE inhibitors .
  • Anticancer Research : A series of benzoxazolium compounds were synthesized and tested against multiple cancer cell lines. One derivative showed an IC50 value of 15 µM against MDA-MB-231 cells, demonstrating potential for further development as an anticancer agent .

Properties

CAS No.

63815-92-9

Molecular Formula

C15H14BrNO

Molecular Weight

304.18 g/mol

IUPAC Name

3-benzyl-2-methyl-1,3-benzoxazol-3-ium;bromide

InChI

InChI=1S/C15H14NO.BrH/c1-12-16(11-13-7-3-2-4-8-13)14-9-5-6-10-15(14)17-12;/h2-10H,11H2,1H3;1H/q+1;/p-1

InChI Key

IKJTUTACXVLJOX-UHFFFAOYSA-M

Canonical SMILES

CC1=[N+](C2=CC=CC=C2O1)CC3=CC=CC=C3.[Br-]

Origin of Product

United States

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